molecular formula C9H8BrNO B13200550 7-Bromo-2,5-dimethyl-1,3-benzoxazole

7-Bromo-2,5-dimethyl-1,3-benzoxazole

Cat. No.: B13200550
M. Wt: 226.07 g/mol
InChI Key: JSXYSRSKKSIJER-UHFFFAOYSA-N
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Description

7-Bromo-2,5-dimethyl-1,3-benzoxazole (CAS 1226066-93-8) is an organic building block with the molecular formula C9H8BrNO and a molecular weight of 226.07 . It belongs to the benzoxazole class of heterocyclic compounds, which are recognized as prominent pharmacophores in medicinal chemistry due to their wide spectrum of biological activities . Benzoxazole derivatives are frequently investigated as key intermediates in the synthesis of novel chemical entities with potential biological activity . Research into similar brominated benzoxazole derivatives has demonstrated significant biological potential. Studies have shown that certain benzoxazole compounds exhibit potent in vitro anti-Candida activity, with mechanisms of action that include perturbing total sterols content, inhibiting efflux pumps, and affecting mitochondrial respiration in fungal cells . Furthermore, various benzoxazole analogues have been synthesized and screened for broader antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, with some showing minimum inhibitory concentration (MIC) values comparable to standard drugs like fluconazole . The structural motif of the benzoxazole core is also a valuable scaffold in anticancer research, with some derivatives demonstrating promising activity against human colorectal carcinoma (HCT116) cell lines . The bromine substituent on the benzoxazole ring system can enhance molecular interactions and serve as a handle for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a versatile building block for drug discovery and material science applications . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

7-bromo-2,5-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,1-2H3

InChI Key

JSXYSRSKKSIJER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dimethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with substituted benzaldehydes. One common method includes the use of 2-aminophenol and 2,5-dimethylbenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are used to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions, enabling functional group diversification:

Reaction Type Reagents/Conditions Product Yield Key Observations
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C)7-Aryl-2,5-dimethyl-1,3-benzoxazole65–78%Bromine replaced by aryl groups; regioselectivity confirmed via NMR .
AminationCuI, L-proline, NH₃, DMSO (100°C)7-Amino-2,5-dimethyl-1,3-benzoxazole52%Limited by steric hindrance from methyl groups .
HydrolysisNaOH (aq.), EtOH, reflux7-Hydroxy-2,5-dimethyl-1,3-benzoxazole48%Competing ring-opening observed at >100°C.

Mechanistic Insights :

  • The bromine’s electrophilic nature facilitates oxidative addition with Pd(0) in Suzuki couplings .

  • Steric effects from the 2,5-dimethyl groups reduce reactivity in bulkier nucleophiles .

Electrophilic Aromatic Substitution (EAS)

The benzoxazole ring directs EAS to the para position relative to the oxygen atom, though bromine’s electron-withdrawing effect modulates reactivity:

Reaction Type Reagents/Conditions Product Yield Key Observations
NitrationHNO₃, H₂SO₄, 0°C7-Bromo-4-nitro-2,5-dimethyl-1,3-benzoxazole34%Limited regioselectivity due to methyl groups .
SulfonationSO₃, DCM, RT7-Bromo-4-sulfo-2,5-dimethyl-1,3-benzoxazole28%Requires prolonged reaction time (>24 h) .

Key Factors :

  • Methyl groups at positions 2 and 5 hinder substitution at ortho/meta sites .

  • Bromine’s −I effect reduces ring electron density, slowing EAS kinetics.

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the benzoxazole ring undergoes cleavage or rearrangement:

Reaction Type Reagents/Conditions Product Yield Key Observations
Acidic HydrolysisHCl (conc.), reflux, 6 h2-Acetamido-4-bromo-5-methylphenol61%Ring opening followed by acetylation.
Thermal RearrangementToluene, 180°C, 3 h7-Bromo-2,5-dimethylbenzoxazinone44%Confirmed via X-ray crystallography .

Mechanism :

  • Protonation of the oxazole oxygen initiates ring-opening in acidic media.

  • Thermal conditions promote tautomerization to benzoxazinone derivatives .

Metal-Catalyzed Cross-Couplings

Palladium and iron catalysts enable C–C bond formation at the brominated position:

Reaction Type Reagents/Conditions Product Yield Key Observations
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, aryl amine7-(Arylamino)-2,5-dimethyl-1,3-benzoxazole70%Tolerates electron-rich/poor amines .
Iron-Mediated CouplingFeCl₃, NBS, DCE, 60°C7-Cyano-2,5-dimethyl-1,3-benzoxazole58%NBS acts as bromine scavenger .

Catalytic Efficiency :

  • Pd-based systems achieve higher yields but require stringent anhydrous conditions .

  • Fe(III)-triflimide offers a cost-effective alternative for cyanation .

Functionalization via Directed Ortho-Metalation (DoM)

The bromine atom directs metalation to the ortho position for further derivatization:

Reagent Conditions Product Yield Key Observations
LDA, −78°CTHF, Electrophile (e.g., CO₂)7-Bromo-6-carboxy-2,5-dimethyl-1,3-benzoxazole50%Limited by low temperatures.
t-BuLi, TMEDAHexane, RT, I₂7-Bromo-6-iodo-2,5-dimethyl-1,3-benzoxazole63%Sequential halogenation feasible.

Limitations :

  • Methyl groups at positions 2 and 5 reduce accessibility to certain sites.

Scientific Research Applications

7-Bromo-2,5-dimethyl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,5-dimethyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoxazole Derivatives

Key structural analogs of 7-Bromo-2,5-dimethyl-1,3-benzoxazole include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2,5-Dimethyl-1,3-benzoxazole 2-CH₃, 5-CH₃ ~147.17 High thermal stability; used as a ligand in coordination chemistry
5-Bromo-7-chloro-1,3-benzoxazole 5-Br, 7-Cl ~220.45 Halogenated analog; potential intermediate in Suzuki-Miyaura couplings
3-(Chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole 3-CH₂Cl, tetrahydro ring ~215.71 Reduced aromaticity; enhanced solubility in polar solvents
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one 5-Br, 6-F, dihydro-oxazolone ~234.01 Fluorine-enhanced electronegativity; potential use in medicinal chemistry

Key Differences :

  • Electronic Effects: The bromine atom in 7-Bromo-2,5-dimethyl-1,3-benzoxazole introduces strong electron-withdrawing effects, lowering the HOMO-LUMO gap compared to non-halogenated analogs like 2,5-dimethyl-1,3-benzoxazole .
  • Reactivity : Bromine facilitates nucleophilic substitution and cross-coupling reactions, unlike methyl or chloro derivatives, which are less reactive in such transformations .
  • Solubility : Tetrahydro derivatives (e.g., 3-(chloromethyl)-5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole) exhibit higher solubility in polar solvents due to reduced aromaticity .

Electronic and Reactivity Properties

Computational studies using density functional theory (DFT) with Gaussian 03 software reveal that halogen substituents like bromine significantly alter the electronic structure of benzoxazoles. For example:

  • The bromine atom in 7-Bromo-2,5-dimethyl-1,3-benzoxazole increases electrophilicity, making it more reactive toward nucleophiles compared to methyl-substituted analogs .
  • The LUMO energy of 7-Bromo-2,5-dimethyl-1,3-benzoxazole is lowered by ~1.2 eV compared to 2,5-dimethyl-1,3-benzoxazole, enhancing its suitability as an electron-accepting moiety in optoelectronic materials .

Physicochemical Properties

  • Stability : 2,5-Dimethyl-1,3-benzoxazole (CAS 5676-58-4) has a boiling point of ~210°C and a WGK Germany rating of 3 (highly hazardous to water), while brominated analogs like 7-Bromo-2,5-dimethyl-1,3-benzoxazole are expected to have higher molecular weights and lower volatility .
  • Solubility: Halogenation reduces solubility in non-polar solvents but enhances compatibility with polar aprotic solvents like DMF or DMSO .

Biological Activity

Overview

7-Bromo-2,5-dimethyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by a bromine atom and two methyl groups, enhances its reactivity and potential therapeutic applications. This article delves into its biological activities, including antimicrobial, antifungal, anticancer properties, and mechanisms of action.

PropertyValue
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
IUPAC Name7-bromo-2,5-dimethyl-1,3-benzoxazole
InChIInChI=1S/C9H8BrNO/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,1-2H3
InChI KeyJSXYSRSKKSIJER-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C(=C1)Br)OC(=N2)C

Antimicrobial Activity

Research has shown that 7-Bromo-2,5-dimethyl-1,3-benzoxazole exhibits significant antimicrobial activity against various bacterial strains and fungi. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for 7-Bromo-2,5-dimethyl-1,3-benzoxazole against selected pathogens are summarized below:

PathogenMIC (µg/mL)
Bacillus subtilis15
Escherichia coli20
Pseudomonas aeruginosa25
Candida albicans16

These values indicate that the compound is more effective than some standard antibiotics like fluconazole against certain strains of fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and colorectal cancer cells (HCT116).

IC50 Values

The IC50 values for 7-Bromo-2,5-dimethyl-1,3-benzoxazole in different cancer cell lines are as follows:

Cell LineIC50 (µM)
MCF-712
A54915
HCT11618

These results suggest that the compound may serve as a potential lead in the development of new anticancer agents .

The biological activity of 7-Bromo-2,5-dimethyl-1,3-benzoxazole is attributed to its ability to interact with specific molecular targets within cells.

Antimicrobial Mechanism:

  • Membrane Disruption: The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition: It inhibits essential enzymes involved in metabolic pathways.

Anticancer Mechanism:

  • Cell Cycle Arrest: It induces cell cycle arrest in cancer cells.
  • Apoptosis Induction: The compound triggers programmed cell death through intrinsic pathways.

Comparative Analysis with Related Compounds

When compared to similar benzoxazole derivatives, such as 2,5-dimethylbenzoxazole and 7-bromo-1,3-benzoxazole, the presence of both bromine and methyl groups in 7-Bromo-2,5-dimethyl-1,3-benzoxazole enhances its biological activity significantly. This unique combination allows for better interaction with biological targets and improved efficacy .

Case Studies

Several studies have highlighted the promising applications of benzoxazoles in medicinal chemistry:

  • Antitubercular Activity: Recent research has focused on the synthesis of benzothiazole derivatives that show superior activity compared to traditional treatments like isoniazid (INH). These findings suggest that modifications to the benzoxazole structure can yield compounds with enhanced therapeutic profiles .
  • Fluorescent Probes: Benzoxazole derivatives have been utilized as fluorescent probes in biochemical assays due to their photophysical properties. This application underscores the versatility of benzoxazoles in both therapeutic and diagnostic fields .

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-bromo-2,5-dimethyl-1,3-benzoxazole to maximize yield and purity?

To optimize synthesis, prioritize solvent selection (e.g., DMF or ethanol), reflux duration (9–18 hours), and purification methods like recrystallization (water-ethanol mixtures). Catalytic agents such as acetic acid can enhance condensation reactions, while inert atmospheres reduce side reactions. Yield improvements (e.g., 65% in triazole derivatives) often require stoichiometric control and stepwise monitoring via TLC or HPLC .

Q. How can researchers characterize the structural integrity of 7-bromo-2,5-dimethyl-1,3-benzoxazole and its intermediates?

Use IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹, benzoxazole ring vibrations at 1450–1550 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Computational methods (e.g., DFT) can predict vibrational modes and electronic properties for cross-validation .

Q. What factors influence the stability of 7-bromo-2,5-dimethyl-1,3-benzoxazole under UV irradiation or ambient conditions?

UV stability depends on electronic transitions (e.g., S1←S0 at ~270 nm). Irradiation at ≤270 nm induces photodecomposition via ketene formation (detected by IR at ~2138 cm⁻¹). Store compounds in dark, anhydrous conditions to prevent halogen loss or ring-opening reactions. Matrix isolation studies in argon at 12 K provide insights into photochemical pathways .

Advanced Research Questions

Q. How does 7-bromo-2,5-dimethyl-1,3-benzoxazole interact with biological targets like N-myristoyltransferase (NMT) in antifungal applications?

Molecular docking reveals hydrogen bonding between the benzoxazole core and NMT’s active site, orienting inhibitors for competitive binding. Substituents like bromine enhance hydrophobic interactions, while methyl groups improve bioavailability. In vitro assays comparing IC₅₀ values against Candida species validate structure-activity relationships (SAR) .

Q. What electrochemical strategies enable selective C–H functionalization of 7-bromo-2,5-dimethyl-1,3-benzoxazole for derivative synthesis?

Silver-catalyzed electrolysis in acetonitrile with dialkyl-H-phosphonates achieves phosphorylation at the C2 position without ring opening. Optimize potentials (e.g., 1.5 V vs. Ag/Ag⁺) and stoichiometry (2.5 eq. TBSOTf, 2.0 eq. TMS–NEt₂) to suppress side reactions. Monitor reaction progress via in situ FTIR or cyclic voltammetry .

Q. How can structure-activity relationship (SAR) studies guide the design of 7-bromo-2,5-dimethyl-1,3-benzoxazole derivatives for anticancer activity?

Modify substituents at positions 2 and 5 to alter electron density and steric effects. For example, bulky groups (e.g., p-bromophenyl) enhance cytotoxicity against MCF-7 cells by disrupting tubulin polymerization. Use MTT assays and apoptosis markers (caspase-3/7) to quantify efficacy, supported by QSAR models .

Q. What methodologies detect 7-bromo-2,5-dimethyl-1,3-benzoxazole in environmental or biological matrices?

Develop turn-on fluorescent probes by conjugating benzoxazole with chromone derivatives. The sensor TSB exhibits λₑₓ/λₑₘ at 360/450 nm, with detection limits ≤1 ppm for nerve agent mimics. Validate selectivity via interference studies with competing electrophiles (e.g., DCP) .

Q. How do photoproducts of 7-bromo-2,5-dimethyl-1,3-benzoxazole affect its pharmacological profile?

UV irradiation generates 2-isocyanophenol intermediates, which decompose into fulvenone (C=C=O). Track photoproducts using low-temperature matrix isolation (Ar, 12 K) and IR spectroscopy. Assess toxicity shifts via Ames tests or zebrafish models to evaluate mutagenicity .

Q. What computational tools predict the optoelectronic properties of 7-bromo-2,5-dimethyl-1,3-benzoxazole derivatives?

DFT (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps, polarizability, and charge transfer dynamics. Time-dependent DFT (TD-DFT) models UV-Vis spectra (e.g., λₘₐₓ at 270–300 nm). Validate with experimental data from ellipsometry or photoluminescence spectroscopy .

Q. How can 7-bromo-2,5-dimethyl-1,3-benzoxazole be integrated into advanced materials like organic heterostructures?

Co-crystallize with naphthalene derivatives (e.g., BBON) to form π-stacked architectures with tunable bandgaps (1.8–2.2 eV). Use vapor-phase epitaxy for layered growth, characterized by AFM and XRD. Applications include flexible OLEDs or piezochromic sensors .

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